(2R)-Avibactam Sodium Salt is a synthetic compound that serves as a non-β-lactam β-lactamase inhibitor. It is primarily utilized in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant bacteria. The compound was approved by the Food and Drug Administration in 2015 as part of the combination drug ceftazidime-avibactam, which is indicated for complicated intra-abdominal infections and complicated urinary tract infections caused by resistant pathogens .
Avibactam, including its sodium salt form, is classified under the broader category of β-lactamase inhibitors. It is distinct from traditional β-lactam antibiotics due to its unique structural features and mechanism of action. The sodium salt form enhances its solubility and stability in aqueous solutions, making it suitable for pharmaceutical applications .
The synthesis of (2R)-Avibactam Sodium Salt involves multiple steps, typically ranging from 11 to 15 depending on the method used. The synthesis can begin with various precursors, including 5-hydroxy-2-pyridine ethyl formate or N-Boc-L-pyroglutamic acid ethyl ester .
Key steps in the synthesis process include:
(2R)-Avibactam Sodium Salt participates in various chemical reactions that are critical for its functionality as a β-lactamase inhibitor. Key types of reactions include:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The outcomes of these reactions can lead to modified derivatives that may enhance or alter the compound's efficacy against bacterial strains .
The primary mechanism of action for (2R)-Avibactam Sodium Salt involves inhibiting β-lactamase enzymes produced by bacteria. These enzymes typically degrade β-lactam antibiotics, rendering them ineffective. By binding to these enzymes, avibactam protects β-lactam antibiotics from degradation, thereby enhancing their therapeutic effectiveness.
(2R)-Avibactam Sodium Salt exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 287.22 g/mol |
Water Solubility | 18.7 mg/mL |
LogP | -0.56 |
pKa (Strongest Acidic) | -2 |
Physiological Charge | -1 |
Polar Surface Area | 133.07 Ų |
Number of Rings | 2 |
The compound is stable under standard conditions but should be protected from strong oxidizing agents to prevent degradation .
(2R)-Avibactam Sodium Salt has diverse applications across various fields:
The industrial synthesis of (2R)-avibactam sodium salt employs meticulously designed multi-step routes that balance atom economy with stereochemical precision. A representative optimized pathway involves seven linear steps starting from commercially available (R)-hydroxyproline, achieving an overall yield of 28-32% on kilogram scale [7]. Critical optimization strategies include:
Table 1: Optimized Synthetic Route for (2R)-Avibactam Sodium Salt
Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | Carbamate Protection | Boc₂O, NaOH, 0°C → RT | 95 | 99.5 |
2 | Oxidative Cleavage | NaIO₄, RuCl₃, CH₃CN/H₂O | 90 | 98.7 |
3 | Reductive Amination | NH₂OBn, NaBH₃CN, (n-Bu)₄N⁺HSO₄⁻ | 85 | 99.1 |
4 | Cyclization | CDI, CH₂Cl₂, reflux | 78 | 98.9 |
5 | Hydrogenolysis | H₂ (20 psi), 5% Pd/C, EtOAc | 92 | 99.8 |
6 | Sulfonation | SO₃·NMe₃, DMF, -10°C | 88 | 98.5 |
7 | Salt Formation | NaHCO₃, H₂O/EtOH, 0-5°C | 95 | 99.9 |
Process intensification focuses on eliminating chromatographic purification through crystallization-driven purification at multiple stages. Solvent recycling protocols recover >90% of dimethylformamide and ethyl acetate, significantly reducing environmental impact and manufacturing costs [7].
The diazabicyclo[3.2.1]octane (DBO) core is constructed through stereospecific ring expansion of functionalized proline derivatives. Three pivotal intermediates govern the synthesis efficiency:
Table 2: Critical Intermediates in DBO Core Assembly
Intermediate | Chemical Structure Highlights | Function | Analytical Control |
---|---|---|---|
1 | (2R)-1-Boc-4-hydroxyproline | Chiral template | Chiral HPLC ≥99.5% ee |
3 | (2R)-4-Aldehyde-1-Boc-proline benzyloxyamine adduct | Amination precursor | ¹H NMR (d₆-DMSO): δ 8.12 (s, 1H, CH=N) |
5 | (1R,2S,5R)-2-Carbamoyl-6-benzyloxy-1,6-diazabicyclo[3.2.1]octan-7-one | Cyclized DBO core | XRPD pattern with characteristic peaks at 2θ=10.8°, 15.4°, 24.1° |
Functionalization of the DBO core requires precise protecting group orchestration. The benzyl group in Intermediate 5 facilitates nitrogen protection during cyclization but must be cleanly removed via hydrogenolysis without reducing the urea carbonyl. Kinetic studies show Pd(OH)₂/C (Pearlman's catalyst) in ethyl acetate achieves complete debenzylation in <4 hours with <0.1% over-reduction byproducts [9].
The (1R,2S,5R) absolute configuration of avibactam sodium salt is indispensable for β-lactamase binding, with enantiomeric impurities >0.2% drastically reducing inhibitory potency. Three strategies enforce stereochemical integrity:
The bicyclic conformation forces the carbamoyl group into an equatorial position, enabling optimal hydrogen bonding with Ser64 of class A β-lactamases. Molecular dynamics simulations show that inversion at C5 increases the free energy of binding by 8.2 kcal/mol due to steric clash with the Ω-loop of CTX-M-15 enzyme [6] [9]. Quality control employs chiral stationary phase HPLC (Chiralpak IC column) with 0.1% phosphoric acid/acetonitrile mobile phase to quantify enantiopurity, ensuring compliance with ≤0.15% enantiomeric impurity specifications [6].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3